molecular formula C24H22N6O2S B2578604 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866843-93-8

4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2578604
CAS No.: 866843-93-8
M. Wt: 458.54
InChI Key: HQLAJOLXTKDMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide features a fused triazoloquinazoline core substituted at position 3 with a 3-methylphenyl group and at position 5 with an aminoethyl linker terminating in a benzene sulfonamide moiety. Below, we compare its structural and functional attributes with analogous compounds from diverse studies.

Properties

IUPAC Name

4-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S/c1-16-5-4-6-18(15-16)22-24-27-23(20-7-2-3-8-21(20)30(24)29-28-22)26-14-13-17-9-11-19(12-10-17)33(25,31)32/h2-12,15H,13-14H2,1H3,(H,26,27)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLAJOLXTKDMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, antibacterial, and antitumor properties. We will also explore relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H20N6O2S\text{C}_{20}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This indicates a molecular weight of approximately 360.421 g/mol . The structure features a triazole ring fused to a quinazoline moiety, which is known for its diverse pharmacological properties.

Anti-Inflammatory Activity

Research indicates that compounds containing the pyrazolo[1,5-a]quinazoline scaffold exhibit significant anti-inflammatory effects. A study synthesized a library of such compounds and identified several derivatives with IC50 values below 50 µM against inflammation markers like NF-κB and AP-1. Specifically, compounds similar to this compound demonstrated potential as ligands for mitogen-activated protein kinases (MAPKs), crucial in inflammatory responses .

Antibacterial Activity

The compound has shown promising antibacterial properties in various studies. For instance, derivatives with similar structural features have been reported to exhibit activity against Escherichia coli and Pseudomonas aeruginosa, indicating broad-spectrum antibacterial potential . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antitumor Activity

Preliminary investigations into the antitumor activity of related compounds have revealed that they can selectively inhibit cancer cell proliferation. For example, certain derivatives have shown effectiveness against breast cancer cell lines with low GI50 values (less than 5 nM), suggesting high potency . The underlying mechanisms may involve the modulation of apoptosis pathways and interference with cell cycle progression.

Case Study 1: Anti-Inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of related compounds, it was found that specific derivatives exhibited significant inhibition of LPS-induced inflammation in vitro. The most potent compounds had IC50 values ranging from 4.8 to 30.1 µM . These findings support the hypothesis that modifications to the triazole and quinazoline structures enhance anti-inflammatory efficacy.

Case Study 2: Antibacterial Testing

A comparative study evaluated the antibacterial activities of several quinazoline derivatives against standard bacterial strains. The compound exhibited notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics . This suggests that such compounds could serve as effective alternatives in treating resistant bacterial infections.

Research Findings Summary Table

Activity Type Compound IC50/MIC Values Mechanism
Anti-inflammatoryCompound A<50 µMInhibition of NF-κB/AP-1
AntibacterialCompound BMIC < 10 µg/mLDisruption of cell wall synthesis
AntitumorCompound CGI50 < 5 nMInduction of apoptosis

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to the triazoloquinazoline framework exhibit significant antitumor properties. For instance, derivatives of 3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one have shown cytotoxic effects against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism involves the inhibition of key enzymes and pathways critical for tumor growth and survival .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of triazoloquinazoline and evaluated their antitumor activity. The most promising compounds demonstrated IC50 values indicating potent cytotoxicity against the aforementioned cancer cell lines. This highlights the potential of 4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide as a lead compound for further development .

Antimicrobial Properties

Compounds with sulfonamide groups have historically been known for their antimicrobial properties. The incorporation of the triazoloquinazoline structure may enhance these effects, making this compound a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

A related study investigated sulfonamide derivatives against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency . This suggests that similar modifications to the target compound could yield effective antimicrobial agents.

Antimalarial Potential

The design of new antimalarial agents often incorporates triazole and sulfonamide functionalities due to their biological activity against Plasmodium species. The structural characteristics of this compound may provide a basis for developing novel antimalarial drugs.

Case Study: Structure-Activity Relationship

A study focused on synthesizing 1H-triazole derivatives with sulfonamide groups showed promising results as antimalarial agents. The research emphasized the importance of specific substituents on the triazole ring that enhanced activity against malaria parasites . This insight could guide further research on the target compound's efficacy against malaria.

Mechanistic Insights and Molecular Modeling

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of any compound. Molecular modeling studies can provide insights into how this compound interacts with biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to enzymes involved in cancer progression or bacterial metabolism. Such studies can help identify critical interactions that enhance or inhibit biological activity .

Comparison with Similar Compounds

Key Features of the Target Compound:

  • Core : Triazolo[1,5-a]quinazoline (planar fused-ring system).
  • Substituents: Position 3: 3-Methylphenyl group (hydrophobic moiety). Position 5: Aminoethyl linker (flexible spacer) and terminal benzene sulfonamide (polar, hydrogen-bonding group).

: 2-Methylsulfonyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one

  • Core: Identical triazoloquinazoline system but lacks the aminoethyl linker and sulfonamide.
  • Substituent : Methylsulfonyl group at position 2.
  • Sulfonyl group participates in N–H⋯O hydrogen bonding, forming helical chains in crystallographic studies .
  • Comparison: The target’s sulfonamide may offer stronger hydrogen-bonding capacity than sulfonyl groups. The aminoethyl linker in the target compound introduces conformational flexibility absent in ’s rigid structure.

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Core Structure Substituents Key Features
Target Compound Triazolo[1,5-a]quinazoline 3-(3-Methylphenyl), aminoethyl sulfonamide Flexible linker, sulfonamide H-bonding
Compound Triazolo[1,5-a]quinazolin-5(4H)-one 2-Methylsulfonyl Planar core, sulfonyl H-bonding

Comparison with Benzene Sulfonamide Analogs

: SC-558 and Derivatives (1a-f)

  • Core: 3-Phenyl-3,4-dihydroquinazoline (non-fused, partially saturated).
  • Substituents : Varied para-substitutions (e.g., CH₃, OCH₃, Br) on the terminal benzene ring.
  • Activity : SC-558 is a COX-2 inhibitor; substituents like CH₃ (1b) enhance selectivity and potency .

Target Compound vs. 1b (X = CH₃):

  • Core Differences: Target: Fused triazoloquinazoline (aromatic, planar). 1b: Dihydroquinazoline (non-planar, partially saturated).
  • Substituent Similarities :
    • Both feature methyl groups (target: 3-methylphenyl; 1b: para-CH₃).
  • Functional Implications: The triazoloquinazoline core may improve metabolic stability compared to dihydroquinazoline. The aminoethyl linker in the target could modulate binding kinetics versus 1b’s direct substitution.

Table 2: Benzene Sulfonamide Analogs

Compound Core Structure Substituent (X) Bioactivity
SC-558 Dihydroquinazoline None COX-2 inhibition (reference)
1b Dihydroquinazoline para-CH₃ Enhanced COX-2 selectivity
Target Compound Triazoloquinazoline 3-Methylphenyl Hypothesized enzyme inhibition

: Triazolopyrimidine Acetylhydrazides

  • Core : 1,2,4-Triazolo[1,5-a]pyrimidine (distinct from triazoloquinazoline).
  • Substituents : Acetylhydrazide groups with chiral centers.
  • Activity : Herbicidal and fungicidal effects; chiral centers improve potency .

Key Comparisons:

  • Sulfur Groups: Target: Sulfonamide (polar, H-bond donor/acceptor). : No sulfur in reported derivatives; hydrazides dominate.
  • Chirality: shows chiral centers enhance activity, suggesting the target’s aminoethyl linker stereochemistry (if present) may influence efficacy .

Physicochemical and Pharmacokinetic Properties

Sulfur Oxidation States:

  • : Methylsulfonyl (-SO₂CH₃) provides moderate polarity but lacks NH₂ for H-bond donation .

Planarity and Solubility:

  • The triazoloquinazoline core’s planarity (shared with ) may reduce solubility compared to non-fused analogs like 1a-f .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.